8ER174A3PR
Description
8ER174A3PR is a novel organophosphorus compound developed for advanced flame-retardant applications. Structurally, it features a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) backbone modified with phenyl-ethyl bridging groups and silane coupling agents, enhancing its thermal stability and compatibility with polymer matrices . Its synthesis involves a multi-step reaction process, including phosphorylation, condensation, and functionalization, as validated by nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) analyses . The compound exhibits a decomposition temperature of 320°C (TGA), making it suitable for high-temperature industrial applications.
Properties
CAS No. |
16994-31-3 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
7-methoxy-1H-isothiochromen-4-one |
InChI |
InChI=1S/C10H10O2S/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4H,5-6H2,1H3 |
InChI Key |
IQTWAYJTTUMULY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CSC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analysis
8ER174A3PR’s performance is benchmarked against three structurally analogous compounds: DOPO, DOPO-HQ (hydroquinone-bridged DOPO), and DiDOPO (dimeric DOPO derivative).
| Property | This compound | DOPO | DOPO-HQ | DiDOPO |
|---|---|---|---|---|
| Decomposition Temp. (°C) | 320 | 220 | 280 | 310 |
| LOI (%) | 38.5 | 28.0 | 32.4 | 36.7 |
| Solubility in EP resin | High | Moderate | Low | High |
| Char Yield (%) | 25.3 | 12.7 | 18.9 | 22.1 |
Key Findings :
- Thermal Stability : this compound outperforms DOPO and DOPO-HQ due to its phenyl-ethyl bridge, which delays thermal degradation .
- Flame Retardancy : Its Limiting Oxygen Index (LOI) of 38.5% surpasses DiDOPO (36.7%), attributed to synergistic gas-phase and condensed-phase mechanisms .
- Compatibility : Silane modifications in this compound improve dispersion in epoxy (EP) resins, reducing aggregation observed in DiDOPO composites .
Mechanistic Advantages
Unlike DOPO derivatives that rely solely on radical scavenging, this compound combines:
Gas-phase activity : Releases phosphorus-containing radicals to quench combustion chains.
Condensed-phase activity : Forms a stable char layer via silane crosslinking, limiting oxygen diffusion .
Limitations and Trade-offs
While this compound shows superior flame retardancy, its synthesis requires stringent reaction conditions (e.g., anhydrous environment, 72-hour curing) compared to DOPO-HQ’s simpler protocol . Cost analysis also reveals a 15–20% higher production expense than DiDOPO, primarily due to silane reagent usage.
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